

An In-depth Technical Guide to 4-Hydroxyisophthalonitrile (CAS 34133-58-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444

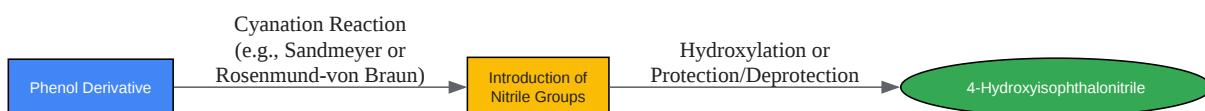
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological activity and detailed experimental protocols for **4-Hydroxyisophthalonitrile** is limited. This guide provides a summary of its known chemical properties and explores the synthesis and biological context of structurally related compounds to offer a comprehensive overview for research and development purposes.

Core Compound Identification and Properties

4-Hydroxyisophthalonitrile, also known as 2,4-Dicyanophenol, is a chemical compound identified by the CAS number 34133-58-9.^{[1][2]} It possesses a core structure of a benzene ring substituted with a hydroxyl group and two nitrile groups.


Table 1: Physicochemical Properties of **4-Hydroxyisophthalonitrile**

Property	Value	Source
CAS Number	34133-58-9	[1] [2]
Molecular Formula	C ₈ H ₄ N ₂ O	[1]
Molecular Weight	144.13 g/mol	[1]
Alternate Names	2,4-Dicyanophenol, 4-Hydroxy-1,3-benzeneddicarbonitrile	[1] [2]
Appearance	White to Light Brown	[3]
Purity	Typically ≥98% or ≥99%	[3] [4]
Storage	Dry and Cool Place	[3]

Synthesis and Chemical Reactivity

While specific, detailed experimental protocols for the synthesis of **4-Hydroxyisophthalonitrile** are not readily available in peer-reviewed literature, general synthetic routes for related hydroxybenzonitriles can be inferred. The synthesis would likely involve the introduction of nitrile groups onto a phenol backbone or the hydroxylation of a pre-existing isophthalonitrile.

A potential, though not explicitly documented, synthetic pathway could be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Conceptual Synthetic Workflow for **4-Hydroxyisophthalonitrile**.

Biological and Pharmacological Context (Based on Structurally Related Compounds)

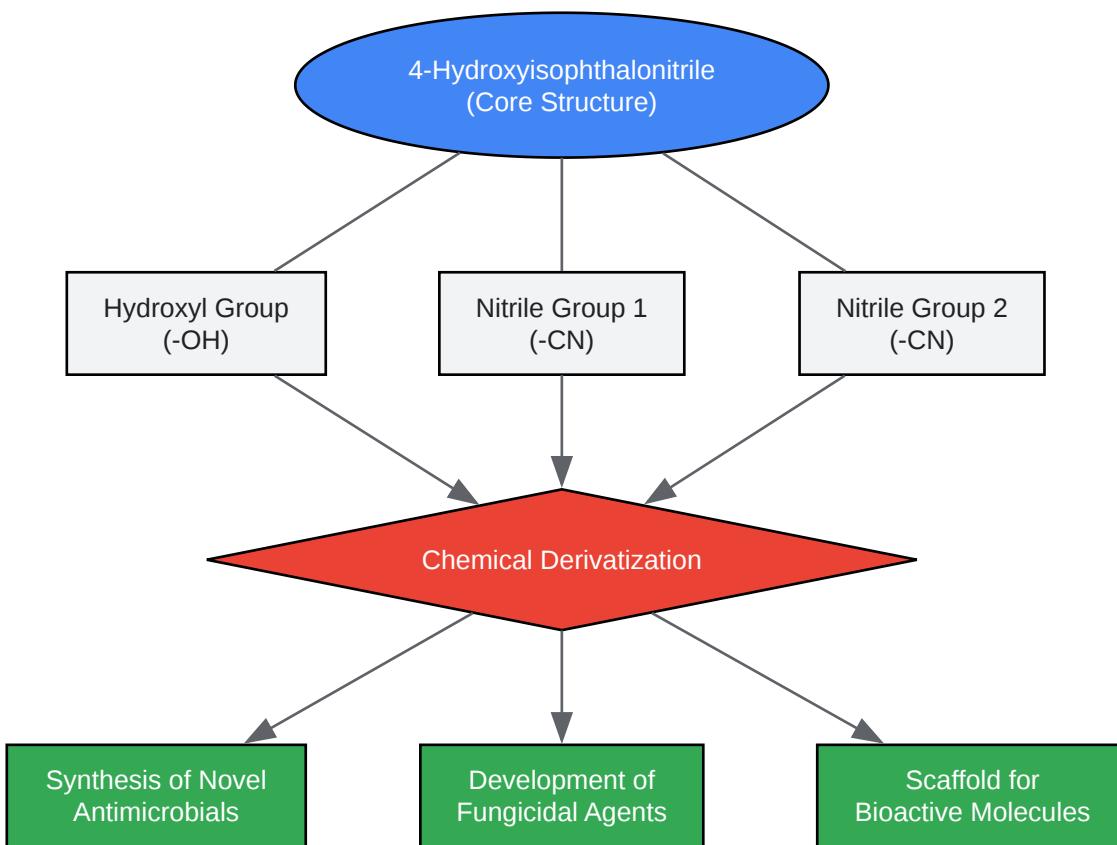
Direct studies on the biological activity, mechanism of action, or cytotoxicity of **4-Hydroxyisophthalonitrile** are not prominently featured in the available scientific literature. However, the broader class of benzonitriles and specifically, halogenated derivatives of **4-Hydroxyisophthalonitrile**, have been investigated, providing a basis for potential areas of research.

Antimicrobial Activity of Related Compounds

Derivatives of the closely related 4-hydroxyisophthalic acid have been synthesized and evaluated for their antimicrobial properties. A study on 1,3-bis-anilides of 4-hydroxyisophthalic acid revealed that while antifungal activity was generally low, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, iodo-derivatives demonstrated a broad spectrum of antimicrobial activity.

Fungicidal Activity of Chlorinated Analogs

A structurally similar compound, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is a major metabolite of the fungicide chlorothalonil. Chlorothalonil itself is a non-systemic fungicide. The mechanism of action for chlorothalonil involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulphydryl groups of the enzyme. This leads to the disruption of glycolysis and subsequent cell death. It is plausible that other isophthalonitrile derivatives could exhibit similar mechanisms of action.


Cytotoxicity of Benzonitrile Pesticides

Studies on other benzonitrile herbicides, such as bromoxynil and ioxynil, have demonstrated significant cytotoxic effects on human cell lines, including HepG2 (liver) and HEK293T (kidney). This suggests that the benzonitrile scaffold can be associated with cellular toxicity, an important consideration in drug development.

Potential Applications in Research and Drug Development

Given the limited direct data, the primary application of **4-Hydroxyisophthalonitrile** appears to be as a chemical intermediate in the synthesis of more complex molecules. Its functional groups—a hydroxyl group and two nitrile groups—offer multiple reaction sites for building larger chemical entities.

The following diagram illustrates the logical relationship of **4-Hydroxyisophthalonitrile** as a building block in chemical synthesis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C₈HCl₃N₂O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]

- 4. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxyisophthalonitrile (CAS 34133-58-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041444#4-hydroxyisophthalonitrile-cas-number-34133-58-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com